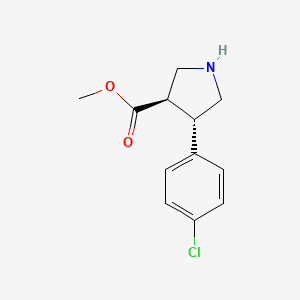

(3R,4S)-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate

Description

IUPAC Naming and Alternative Designations

The IUPAC name for the compound is methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride , reflecting its stereochemistry and functional groups. The parent structure consists of a pyrrolidine ring (a five-membered secondary amine) substituted at positions 3 and 4:

- Position 3 : A methyl ester group (-COOCH₃).

- Position 4 : A 4-chlorophenyl moiety (-C₆H₄Cl).

The (3R,4S) configuration specifies the spatial arrangement of these substituents, critical for its stereoselective interactions. Alternative designations include:

Registry Numbers and Database Classifications

The compound is registered under multiple identifiers across chemical databases:

| Registry Type | Identifier | Source |

|---|---|---|

| CAS Number | 1630945-13-9 | PubChem, ChemSpider, Combi-Blocks |

| PubChem CID | 86278414 | PubChem |

| ChemSpider ID | 16497639 | ChemSpider |

| MDL Number | MFCD30719393 | Combi-Blocks |

The CAS number 1630945-13-9 corresponds specifically to the hydrochloride salt of the (3R,4S)-enantiomer. The free base form is registered under CAS 813425-70-6, highlighting the importance of salt forms in registry distinctions.

Historical Naming Evolution and Discrepancies

Historical nomenclature discrepancies arise from evolving stereochemical conventions and salt-form differentiation:

Early Synonyms :

CAS Number Conflicts :

Stereochemical Clarifications :

The table below summarizes key historical naming milestones:

Properties

IUPAC Name |

methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8/h2-5,10-11,14H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAIJGZFZQBGLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC1C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391905 | |

| Record name | Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

813425-70-6 | |

| Record name | Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis from Trans-Methyl 1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate

A reported method involves:

- Stage 1 : Reaction of trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate with carbonochloridic acid 1-chloro-ethyl ester in toluene at 20°C for 3.5 hours.

- Stage 2 : Treatment with hydrogen chloride in toluene to yield the hydrochloride salt of the target compound.

This method achieves 100% yield under controlled conditions and is referenced in medicinal chemistry literature.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Carbonochloridic acid 1-chloro-ethyl ester, toluene, 20°C, 3.5 h | Formation of intermediate compound |

| 2 | Hydrogen chloride, toluene | Conversion to hydrochloride salt, final product |

Copper-Catalyzed [3+2] Cycloaddition of α-Halonitroalkenes with Azomethine Ylides

This advanced synthetic approach involves:

- Preparation of α-halonitroalkenes with 4-chlorophenyl substituents.

- Copper-catalyzed [3+2] cycloaddition with azomethine ylides to form multisubstituted pyrrolidines.

- This method allows for efficient construction of the pyrrolidine ring with high regio- and stereoselectivity.

The reaction conditions are mild and the process is scalable, offering a flexible route to various substituted pyrrolidines including (3R,4S)-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate.

Multi-Step Synthesis via Glycine Ethyl Ester and Catalytic Hydrogenation

A patented method for related pyrrolidine carboxylic acids, adaptable for the target compound, involves:

- Step 1 : Nucleophilic substitution of glycine ethyl ester with a halogenated reagent and triethylamine to form an intermediate.

- Step 2 : Closed-loop reaction with ethyl acrylate and lithium tert-butoxide to form a cyclic intermediate.

- Step 3 : Further nucleophilic substitution and palladium-catalyzed coupling with vinyl boron anhydride pyridine complex.

- Step 4 : Catalytic hydrogenation using ruthenium-based catalysts to achieve the desired stereochemistry.

- Step 5 : Hydrolysis and deprotection to yield the final (3R,4S)-configured pyrrolidine carboxylic acid derivative.

Advantages include high chiral purity, mild reaction conditions, and cost-effective raw materials.

| Step | Reaction Type | Key Reagents/Catalysts | Purpose |

|---|---|---|---|

| 1 | Nucleophilic substitution | Glycine ethyl ester, halogenated reagent, TEA | Formation of compound 1 |

| 2 | Cyclization | Ethyl acrylate, lithium tert-butoxide | Formation of compound 2 |

| 3 | Coupling | Vinyl boron anhydride pyridine complex, Pd(OAc)2, K2CO3 | Formation of compound 4 |

| 4 | Catalytic hydrogenation | Ru(II) catalyst, triethylamine | Stereoselective reduction |

| 5 | Hydrolysis and deprotection | Acid/base treatment | Final product formation |

Comparative Summary Table of Preparation Methods

Research Findings and Analytical Data

- The stereochemical integrity of the (3R,4S) configuration is confirmed by chiral chromatography and NMR techniques.

- Catalytic hydrogenation steps are critical for achieving the desired stereochemistry with high enantiomeric excess.

- The copper-catalyzed cycloaddition method demonstrates versatility in substituent tolerance, including 4-chlorophenyl groups.

- Purification typically involves crystallization or preparative HPLC to ensure high purity for research applications.

- Safety protocols must be observed due to irritant properties of intermediates and final hydrochloride salts.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various functional group modifications, making it versatile in synthetic chemistry.

Reagent in Organic Reactions

- It is utilized as a reagent in various organic reactions, including nucleophilic substitutions and coupling reactions. The chlorophenyl group enhances its reactivity, facilitating the formation of new chemical bonds.

Biological Research

Potential Biological Activities

- Research indicates that (3R,4S)-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate may exhibit significant biological activities, including enzyme inhibition and receptor binding. These properties make it a candidate for further investigation in pharmacological studies.

Enzyme Inhibition Studies

- Preliminary studies suggest that this compound could act as an enzyme inhibitor, potentially targeting enzymes involved in metabolic pathways or disease processes such as cancer. The presence of the chlorine atom may enhance binding affinity to specific enzymes, warranting further exploration in medicinal chemistry.

Medicinal Chemistry

Drug Development Precursor

- The compound is being explored as a precursor for drug development, particularly in creating therapeutic agents targeting various diseases. Its unique structural features may contribute to the development of novel pharmacological agents with improved efficacy and selectivity.

Therapeutic Applications

- Ongoing research aims to evaluate its therapeutic potential against conditions like metabolic disorders and cancer, focusing on its mechanism of action at the molecular level .

Industrial Applications

Intermediate in Pharmaceutical Production

- In the pharmaceutical industry, (3R,4S)-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate is used as an intermediate in synthesizing various drugs. Its role as a precursor can streamline the production process of complex pharmaceuticals.

Material Science Applications

- Beyond pharmaceuticals, this compound can be utilized in developing new materials due to its unique chemical properties. It may be incorporated into polymers or other materials to enhance their performance characteristics.

Mechanism of Action

The mechanism of action of (3R,4S)-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

The 4-chlorophenyl group in the target compound can be replaced with other aryl substituents, altering physicochemical and biological properties. Key analogs include:

Key Observations :

- Halogen Effects : The 4-chlorophenyl group balances lipophilicity and steric bulk compared to bulkier bromine (higher molecular weight) or smaller fluorine (lower electronegativity) .

- Phenyl vs. Heteroaryl : Analogues with pyridyl or indole substituents (e.g., 14{6,8} in ) exhibit lower purity (36%) due to synthetic challenges with heteroaromatic systems .

Stereochemical and Functional Group Modifications

Stereoisomers:

- Racemic Mixtures: Compounds like (±)-methyl 3-cyano-1-methyl-4-(3-pyridyl)pyrrolidine-3-carboxylate (11{11}) show reduced enantiomeric purity, impacting pharmacological selectivity .

Functional Group Additions:

- Ureido Derivatives : Compounds such as (±)-(3R,4S)-3-{[3-(4-ethoxyphenyl)ureido]methyl}-1-methyl-4-(1-methylindol-3-yl)pyrrolidine-3-carboxylic acid (14{6,6}) incorporate ureido groups for enhanced hydrogen bonding but achieve lower purity (94%) due to side reactions .

- Trifluoromethyl Substitutions : Analogs like methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride (PBXA3229-1) exhibit increased metabolic stability but higher synthetic complexity .

Biological Activity

(3R,4S)-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative characterized by its unique structure, which includes a chlorophenyl group. This compound has garnered attention in various fields including medicinal chemistry and biological research due to its potential therapeutic applications and biological activities.

- Molecular Formula : C12H14ClNO2

- CAS Number : 813425-70-6

- Molecular Weight : 241.7 g/mol

The presence of the chlorine atom in the phenyl ring is believed to influence the compound's biological activity by enhancing its reactivity and interaction with biological targets.

The biological activity of (3R,4S)-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate primarily involves its interaction with specific enzymes and receptors. The compound may modulate the activity of these targets through binding to their active sites or altering their conformations, which can lead to changes in cellular signaling pathways .

Enzyme Inhibition

Research indicates that this compound may serve as an enzyme inhibitor. The chlorophenyl group potentially enhances the binding affinity to various enzymes, making it a candidate for further studies in enzyme inhibition related to diseases such as cancer and metabolic disorders .

Receptor Binding

Studies have shown that (3R,4S)-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate can interact with several receptors, including those involved in neurotransmitter systems. This interaction suggests potential applications in neuropharmacology, particularly in the development of drugs targeting psychiatric disorders .

Study on Anticancer Activity

In a recent study, (3R,4S)-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate was evaluated for its anticancer properties. The compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through modulation of key apoptotic proteins .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Inhibition of cell proliferation |

| A549 | 12 | Modulation of apoptotic pathways |

Neuropharmacological Studies

Another investigation focused on the neuropharmacological effects of the compound. It was found to have anxiolytic properties in animal models, suggesting potential therapeutic applications for anxiety disorders. The study highlighted the importance of the chlorophenyl group in enhancing the compound's efficacy at receptor sites associated with anxiety regulation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the chlorophenyl group can significantly affect the biological activity of (3R,4S)-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate. For instance, substituting different halogens or functional groups on the phenyl ring alters binding affinity and selectivity towards specific receptors and enzymes .

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that (3R,4S)-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate exhibits favorable absorption characteristics with a moderate half-life, indicating potential for oral bioavailability. Further studies are needed to explore its metabolic pathways and elimination routes in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.